molecular formula C7H5N3O2S B8534051 1-(3-nitrothiophen-2-yl)-1H-imidazole

1-(3-nitrothiophen-2-yl)-1H-imidazole

Cat. No. B8534051
M. Wt: 195.20 g/mol
InChI Key: WSHFDJWXBSEUSO-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

Imidazole (860 mg, 12.63 mmol) was added to a solution of 2-chloro-3-nitro-thiophene (1 g, 6.10 mmol) in abs. ethanol (20 mL). The reaction mixture was heated to reflux in a sealed tube for 3 days and then concentrated under reduced pressure. Purification by flash chromatography (silica, 25:75 ethyl/hexane) gave 1-(3-nitrothiophen-2-yl)-1H-imidazole (540 mg, 45%). See Erker, T. J. et al., J. Heterocylic. Chem. 39 (2002) 857-861. Method [3] m/z 195.9 (M+H); retention time=0.615.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Cl[C:7]1[S:8][CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13]>C(O)C>[N+:12]([C:11]1[CH:10]=[CH:9][S:8][C:7]=1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1SC=CC1[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a sealed tube for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 25:75 ethyl/hexane)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(SC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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